3,5-Di-O-lauryl-D-xylofuranose
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Overview
Description
3,5-Di-O-lauryl-D-xylofuranose: is a complex biochemical compound with the molecular formula C29H54O7 and a molecular weight of 514.73 g/mol . It is a derivative of D-xylose, specifically modified with lauryl groups at the 3 and 5 positions of the xylofuranose ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-O-lauryl-D-xylofuranose typically involves the esterification of D-xylofuranose with lauryl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-O-lauryl-D-xylofuranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The lauryl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
3,5-Di-O-lauryl-D-xylofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in glycosylation studies and as a substrate for enzyme assays.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3,5-Di-O-lauryl-D-xylofuranose involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. This process is crucial for the modification of proteins and lipids, affecting their function and stability. Additionally, its ester groups can undergo hydrolysis, releasing lauryl alcohol, which has surfactant properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-O-isopropylidene-D-xylofuranose: Another derivative of D-xylofuranose with isopropylidene groups instead of lauryl groups.
D-Xylose, 3,5-didodecanoate: A similar compound with dodecanoate groups.
Uniqueness
3,5-Di-O-lauryl-D-xylofuranose is unique due to its specific lauryl modifications, which impart distinct hydrophobic properties and make it suitable for applications in surfactant and emulsifier production. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Properties
Molecular Formula |
C29H58O5 |
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Molecular Weight |
486.8 g/mol |
IUPAC Name |
(3R,4R,5R)-4-dodecoxy-5-(dodecoxymethyl)oxolane-2,3-diol |
InChI |
InChI=1S/C29H58O5/c1-3-5-7-9-11-13-15-17-19-21-23-32-25-26-28(27(30)29(31)34-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h26-31H,3-25H2,1-2H3/t26-,27-,28+,29?/m1/s1 |
InChI Key |
ILYWWHOFKRZFEV-HFVNIMEJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC[C@@H]1[C@@H]([C@H](C(O1)O)O)OCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCOCC1C(C(C(O1)O)O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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